5,5-Bis((4-pyridylthio)methyl)-2,4-imidazolidinedione
CAS No.: 142979-94-0
Cat. No.: VC17131677
Molecular Formula: C15H14N4O2S2
Molecular Weight: 346.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 142979-94-0 |
|---|---|
| Molecular Formula | C15H14N4O2S2 |
| Molecular Weight | 346.4 g/mol |
| IUPAC Name | 5,5-bis(pyridin-4-ylsulfanylmethyl)imidazolidine-2,4-dione |
| Standard InChI | InChI=1S/C15H14N4O2S2/c20-13-15(19-14(21)18-13,9-22-11-1-5-16-6-2-11)10-23-12-3-7-17-8-4-12/h1-8H,9-10H2,(H2,18,19,20,21) |
| Standard InChI Key | GUMLFELGTUQTMW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN=CC=C1SCC2(C(=O)NC(=O)N2)CSC3=CC=NC=C3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a central 2,4-imidazolidinedione ring, a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3. This core is substituted at both C5 positions with (4-pyridylthio)methyl groups. The pyridine rings introduce aromaticity and potential hydrogen-bonding sites, while the thioether linkages (-S-) enhance conformational flexibility. The IUPAC name, 5,5-bis(pyridin-4-ylsulfanylmethyl)imidazolidine-2,4-dione, reflects this substitution pattern.
Synthesis and Purification
Reaction Pathways
Synthesis typically begins with 2,4-imidazolidinedione, which undergoes sequential alkylation with 4-pyridylthiol groups. The process involves:
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Thiol Activation: 4-Pyridylthiol is generated via reduction of disulfides or nucleophilic substitution of pyridyl halides.
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Alkylation: Reaction with dihalomethanes (e.g., dibromomethane) under basic conditions to form bis-thioether linkages.
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Cyclization: Acid- or base-catalyzed closure to form the imidazolidinedione ring, though pre-formed rings may simplify synthesis.
Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to stabilize intermediates and enhance nucleophilicity.
Optimization Challenges
Key variables affecting yield (reported as <50% in preliminary studies) include:
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Temperature: Elevated temperatures (80–100°C) accelerate thioether formation but risk decomposition.
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Stoichiometry: Excess pyridylthiol (2.2–2.5 equiv) drives the bis-alkylation to completion.
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Purification: Column chromatography on silica gel with ethyl acetate/methanol gradients isolates the product from mono-alkylated byproducts.
Physicochemical Properties
Molecular Metrics
The increased molecular weight and lipophilicity compared to simpler analogues (e.g., 5,5-dimethylimidazolidinedione ) suggest enhanced membrane permeability, a desirable trait for bioactive molecules .
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N-H stretch (~3200 cm⁻¹), C=O stretches (~1700 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹). Data for similar compounds show comparable patterns .
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NMR: NMR would reveal pyridyl protons as doublets (δ 7.2–8.5 ppm), methylene protons adjacent to sulfur (δ 3.5–4.0 ppm), and imidazolidinedione NH signals (δ 10–12 ppm).
Future Research Directions
Biological Profiling
Priority studies should include:
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Cytotoxicity Screening: NCI-60 panel testing to assess anticancer activity across cell lines.
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Antimicrobial Assays: Broth microdilution against ESKAPE pathogens (Enterococcus faecium, Klebsiella pneumoniae, etc.).
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ADMET Prediction: Computational models to estimate absorption, distribution, and toxicity.
Synthetic Methodology
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Catalytic Asymmetric Synthesis: Chiral catalysts (e.g., BINOL-derived phosphoric acids) could enable enantioselective formation of stereocenters.
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Green Chemistry Approaches: Solvent-free mechanochemical synthesis or microwave-assisted reactions to improve sustainability.
Computational Modeling
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